3-methylphenyl 3-methyl-1-benzofuran-2-carboxylate
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Overview
Description
3-methylphenyl 3-methyl-1-benzofuran-2-carboxylate is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylphenyl 3-methyl-1-benzofuran-2-carboxylate typically involves the esterification of 3-methyl-1-benzofuran-2-carboxylic acid with 3-methylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The process may also include purification steps like recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-methylphenyl 3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of 3-methyl-1-benzofuran-2-carboxylic acid or 3-methyl-1-benzofuran-2-one.
Reduction: Formation of 3-methylphenyl 3-methyl-1-benzofuran-2-methanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 3-methylphenyl 3-methyl-1-benzofuran-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Benzofuran derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities. Researchers are exploring the compound’s ability to interact with biological targets and its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-methylphenyl 3-methyl-1-benzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The benzofuran moiety can engage in π-π interactions, hydrogen bonding, and hydrophobic interactions, which contribute to its binding affinity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-benzofuran-2-carboxylic acid
- 3-methylphenyl 1-benzofuran-2-carboxylate
- 3-methyl-1-benzofuran-2-one
Uniqueness
Compared to similar compounds, 3-methylphenyl 3-methyl-1-benzofuran-2-carboxylate is unique due to the presence of both 3-methylphenyl and 3-methyl-1-benzofuran-2-carboxylate moieties. This dual functionality allows for a broader range of chemical reactions and potential applications. The compound’s unique structure also contributes to its distinct physicochemical properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3-methylphenyl) 3-methyl-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-6-5-7-13(10-11)19-17(18)16-12(2)14-8-3-4-9-15(14)20-16/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWCWDUBQKLQQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=C(C3=CC=CC=C3O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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